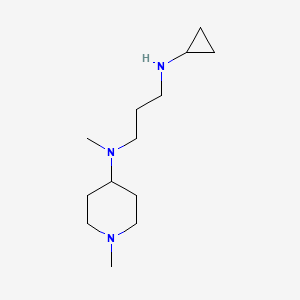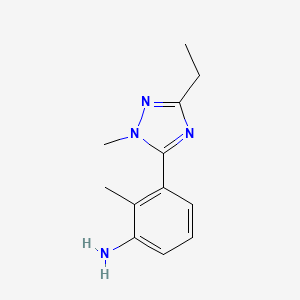![molecular formula C8H4ClF2NO B13625950 2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
2-Chloro-6-(difluoromethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(difluoromethyl)benzo[d]oxazole is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a difluoromethyl group at the 6-position of the benzoxazole ring. Benzoxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further reacted to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(difluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-Chloro-6-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: Lacks the difluoromethyl group, which may affect its biological activity and chemical properties.
6-Difluoromethylbenzoxazole: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.
2-Chloro-6-methylbenzoxazole: Contains a methyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
Uniqueness
2-Chloro-6-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both the chlorine atom and the difluoromethyl group, which can enhance its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H4ClF2NO |
|---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
2-chloro-6-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4ClF2NO/c9-8-12-5-2-1-4(7(10)11)3-6(5)13-8/h1-3,7H |
InChI Key |
MDNPPYVZLTUCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)OC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


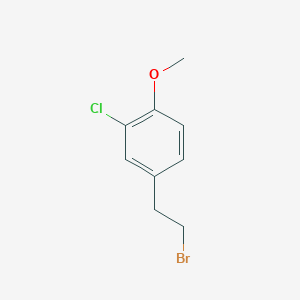
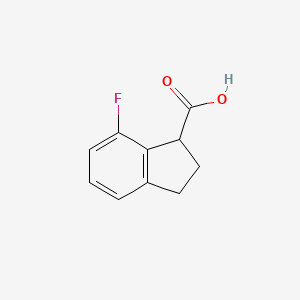
![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)
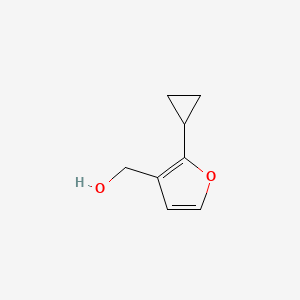
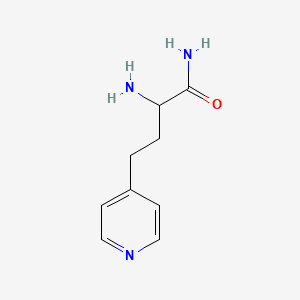


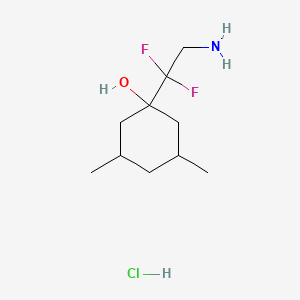
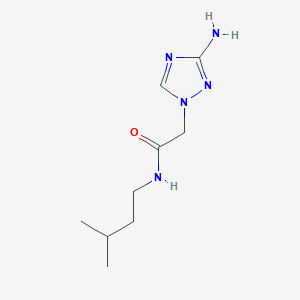


![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
